molecular formula C11H12N2O2S B12312440 N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide

N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide

Cat. No.: B12312440
M. Wt: 236.29 g/mol
InChI Key: CBIKNBNDZCLIGA-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide typically involves the reaction of 2-aminobenzothiazole with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antiviral properties, showing efficacy against a range of pathogens.

    Medicine: Explored for its anti-inflammatory and anticancer activities, with studies indicating its potential as a therapeutic agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1]: Known for its antibacterial activity.

    N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides: Studied for their anti-inflammatory properties.

    N-(Benzo[d]thiazol-2-yl)-2-(morpholino) ethylamino benzamides: Evaluated for their anticancer potential.

Uniqueness

N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide stands out due to its unique combination of a benzothiazole ring and a methoxyacetamide group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-2-methoxyacetamide

InChI

InChI=1S/C11H12N2O2S/c1-15-7-10(14)12-6-11-13-8-4-2-3-5-9(8)16-11/h2-5H,6-7H2,1H3,(H,12,14)

InChI Key

CBIKNBNDZCLIGA-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCC1=NC2=CC=CC=C2S1

Origin of Product

United States

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